molecular formula C10H8Cl3N5O B1206233 N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide

Cat. No. B1206233
M. Wt: 320.6 g/mol
InChI Key: VSFIFIOEYMXOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide is a member of triazoles.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The compound is synthesized by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes (Panchal & Patel, 2011). Similarly, other derivatives of 1,2,4-triazole are synthesized using different reactions and conditions, highlighting the versatility and adaptability of these compounds in synthetic chemistry (Sheng-qing, 2010).

  • Structural Elucidation : Advanced spectroscopic techniques like 1H NMR, IR, and elemental analysis are utilized for the characterization of these synthesized compounds. These methods help in determining the chemical structure and purity of the compounds, which is crucial for their potential applications (Tan, Lim, & Dolzhenko, 2017).

Biological and Pharmacological Potential

  • Antimicrobial Activities : Many derivatives of 1,2,4-triazole, including those similar to the specified compound, exhibit significant antimicrobial properties. These compounds have been tested against a range of bacteria and fungi, showing potential as effective antibacterial and antifungal agents (Hussain, Sharma, & Amir, 2008).

  • Anticancer Evaluation : Certain synthesized compounds from the 1,2,4-triazole family have demonstrated anticancer activities on various human cancer cell lines. This suggests the potential therapeutic application of these compounds in oncology (Lesyk et al., 2007).

  • Enzyme Inhibition Studies : Some derivatives have shown inhibitory potential against vital enzymes like acetylcholinesterase and butyrylcholinestrase, which are key targets in neurological disorders. This indicates the possible use of these compounds in the treatment of diseases like Alzheimer's (Riaz et al., 2020).

  • Anti-inflammatory Properties : Research on pyrolin derivatives of similar compounds has demonstrated significant anti-exudative properties, suggesting potential use in treating inflammation-related conditions (Chalenko et al., 2019).

properties

Product Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide

Molecular Formula

C10H8Cl3N5O

Molecular Weight

320.6 g/mol

IUPAC Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide

InChI

InChI=1S/C10H8Cl3N5O/c11-10(12,13)7(19)15-9-16-8(14)18(17-9)6-4-2-1-3-5-6/h1-5H,(H3,14,15,16,17,19)

InChI Key

VSFIFIOEYMXOMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C(Cl)(Cl)Cl)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C(Cl)(Cl)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide
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N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide
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N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide
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N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide
Reactant of Route 5
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N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide
Reactant of Route 6
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide

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